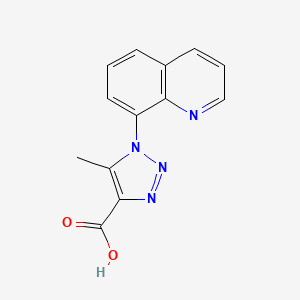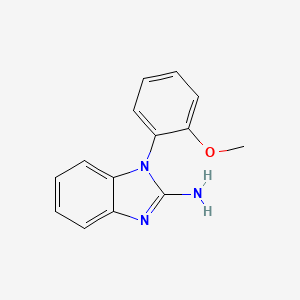![molecular formula C14H19NO3 B1417371 Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate CAS No. 2088565-26-6](/img/structure/B1417371.png)
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely has a backbone of 4 carbon atoms (but-2-enoate part), with an ethyl group attached to one end, and a (4-methoxybenzyl)amino group attached to the third carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
1. Crystal Packing and Interactions
Research on related compounds to Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate has shown insights into crystal packing and molecular interactions. For example, Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate and found unique N⋯π and O⋯π interactions, forming a double-column structure in crystals (Zhang, Wu, & Zhang, 2011).
2. Optical Nonlinear Properties
Compounds derived from ethyl-4-amino benzoate, which is structurally similar to Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate, have been studied for their optical nonlinear properties. Abdullmajed et al. (2021) synthesized compounds and found them suitable as candidates for optical limiting, a property relevant in the field of optical communications and laser technology (Abdullmajed et al., 2021).
3. Antibacterial Properties
Research on compounds related to Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate has also explored their potential antibacterial properties. Shakir, Saoud, & Hussain (2020) synthesized derivatives that exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria (Shakir, Saoud, & Hussain, 2020).
4. Gastroprotective Activity
The gastroprotective activity of related compounds has been explored in scientific research. Halabi et al. (2014) studied a compound and found it effective in protecting against gastric mucosal ulcer in rats, indicating potential therapeutic applications (Halabi et al., 2014).
5. Synthesis and Characterization
Various studies focus on the synthesis and characterization of compounds structurally similar to Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate. For instance, Koca et al. (2014) synthesized and characterized a compound using spectroscopic and theoretical methods, providing insights into its molecular structure and properties (Koca et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (E)-3-[(4-methoxyphenyl)methylamino]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(16)9-11(2)15-10-12-5-7-13(17-3)8-6-12/h5-9,15H,4,10H2,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXSFPADAFXKP-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)



![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)
![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)
![2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine](/img/structure/B1417305.png)



![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine](/img/structure/B1417310.png)
